![molecular formula C11H7ClFNO4S B13555922 4-[(5-Chloropyridin-2-yl)oxy]phenylfluoranesulfonate](/img/structure/B13555922.png)
4-[(5-Chloropyridin-2-yl)oxy]phenylfluoranesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-chloropyridin-2-yl)oxy]phenyl fluoranesulfonate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with a chlorine atom and an oxyphenyl group, which is further connected to a fluoranesulfonate group. The combination of these functional groups imparts distinct chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chloropyridin-2-yl)oxy]phenyl fluoranesulfonate typically involves a multi-step process. One common method includes the following steps:
Chlorination of Pyridine: The starting material, pyridine, is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to obtain 5-chloropyridine.
Formation of Oxyphenyl Intermediate: 5-chloropyridine is then reacted with phenol in the presence of a base like potassium carbonate to form 5-chloropyridin-2-yloxyphenyl.
Sulfonation: The final step involves the sulfonation of the oxyphenyl intermediate with fluoranesulfonic acid or its derivatives to yield 4-[(5-chloropyridin-2-yl)oxy]phenyl fluoranesulfonate.
Industrial Production Methods
In an industrial setting, the production of 4-[(5-chloropyridin-2-yl)oxy]phenyl fluoranesulfonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
化学反応の分析
Types of Reactions
4-[(5-chloropyridin-2-yl)oxy]phenyl fluoranesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling, where it acts as a coupling partner to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-[(5-chloropyridin-2-yl)oxy]phenyl fluoranesulfonate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[(5-chloropyridin-2-yl)oxy]phenyl fluoranesulfonate involves its interaction with molecular targets through its functional groups. The pyridine ring can engage in π-π stacking interactions, while the fluoranesulfonate group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-[(5-bromopyridin-2-yl)oxy]phenyl fluoranesulfonate: Similar structure but with a bromine atom instead of chlorine.
4-[(5-methylpyridin-2-yl)oxy]phenyl fluoranesulfonate: Similar structure but with a methyl group instead of chlorine.
4-[(5-nitropyridin-2-yl)oxy]phenyl fluoranesulfonate: Similar structure but with a nitro group instead of chlorine.
Uniqueness
4-[(5-chloropyridin-2-yl)oxy]phenyl fluoranesulfonate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. The specific combination of functional groups in this compound imparts distinct chemical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C11H7ClFNO4S |
|---|---|
分子量 |
303.69 g/mol |
IUPAC名 |
5-chloro-2-(4-fluorosulfonyloxyphenoxy)pyridine |
InChI |
InChI=1S/C11H7ClFNO4S/c12-8-1-6-11(14-7-8)17-9-2-4-10(5-3-9)18-19(13,15)16/h1-7H |
InChIキー |
FVXMVHIVXFXEHM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)Cl)OS(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


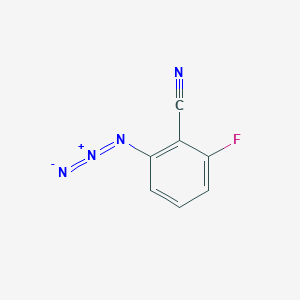

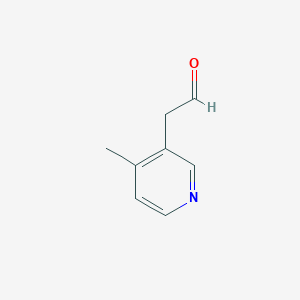
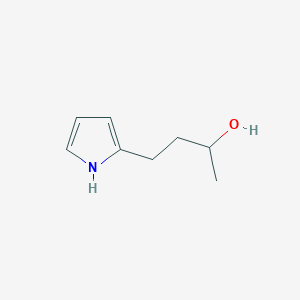
![3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine](/img/structure/B13555854.png)
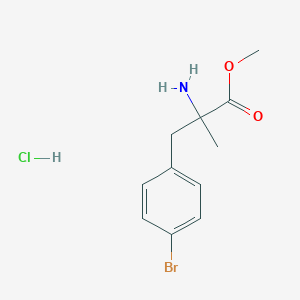

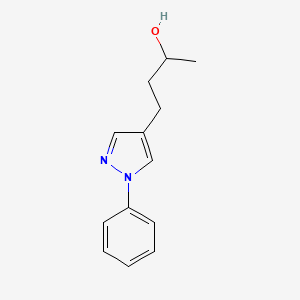
![tert-butyl(1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13555878.png)

![Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13555885.png)

![2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate](/img/structure/B13555915.png)

